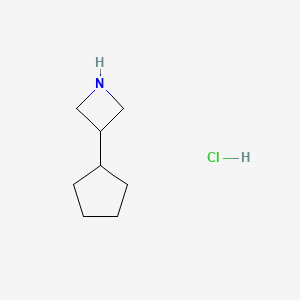
3-Cyclopentylazetidine hydrochloride
Vue d'ensemble
Description
3-Cyclopentylazetidine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclopentylazetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-cyclopentylazetidine have shown effective inhibition against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values of azetidine derivatives against Escherichia coli and Staphylococcus aureus, with values ranging from 0.25 to 16.00 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-Cyclopentylazetidine | E. coli | 0.25 - 16.00 |
| 3-Cyclopentylazetidine | S. aureus | 0.25 - 16.00 |
Anticancer Activity
The anticancer potential of azetidine derivatives has also been explored extensively. In vitro studies indicated that certain derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), and A549 (lung adenocarcinoma). These compounds exhibited IC50 values that suggest strong antiproliferative effects .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.95 |
| HCT-116 | 1.50 |
| A549 | 1.20 |
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific targets involved in cell proliferation and survival pathways, potentially acting as an inhibitor of β-tubulin .
Case Studies
- Antimicrobial Efficacy : A series of studies conducted on azetidine derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with several compounds exhibiting broad-spectrum activity.
- Anticancer Studies : In vitro assays demonstrated that the introduction of cyclopentyl groups into azetidine structures could enhance their affinity for cancer cell lines, leading to increased apoptosis in treated cells.
Propriétés
IUPAC Name |
3-cyclopentylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-9-6-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWCMERKLYRYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-59-1 | |
| Record name | Azetidine, 3-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















